1-(5-氯吡啶-2-基)环丙烷甲腈

描述

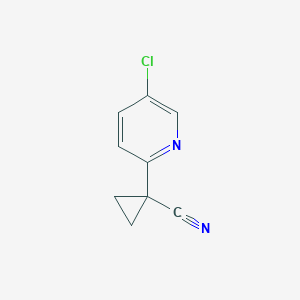

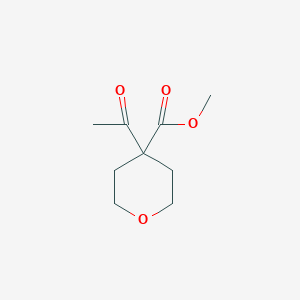

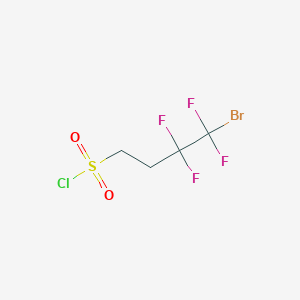

“1-(5-Chloropyridin-2-yl)cyclopropanecarbonitrile” is a chemical compound used in scientific research . It has a complex structure and exhibits high perplexity. Its CAS Number is 1427012-87-0 .

Synthesis Analysis

The synthesis of this compound involves a reaction with potassium hexamethylsilazane in toluene at 0 - 22℃ for 3.25 hours . The reaction starts with 5-chloro-2-fluoropyridine and cyclopropanecarbonitrile . The crude material is then purified by flash chromatography to yield the title compound .Molecular Structure Analysis

The molecular formula of “1-(5-Chloropyridin-2-yl)cyclopropanecarbonitrile” is C9H7ClN2 . Its molecular weight is 178.62 .Physical And Chemical Properties Analysis

This compound is a white solid . It has a boiling point that is not specified in the search results .科学研究应用

有机合成和化学反应

多样化的合成途径

一项研究概述了一种非对映选择性合成方法,通过涉及 β-酮腈、吡啶鎓叶立德和醛的三组分反应来创建反式-4,5-二氢呋喃-3-碳腈。该过程生成环丙烷碳腈衍生物作为潜在的竞争产物,强调了该化合物在多功能化学转化中的作用 (Demidov 等,2021)。

癌症研究中的凋亡诱导

另一项研究重点介绍了 3-芳基-5-芳基-1,2,4-恶二唑的合成,展示了对乳腺癌和结直肠癌细胞系的显着活性,标志着在抗癌研究中的潜在用途 (Zhang 等,2005)。

荧光性质和抗菌活性

对 N-[(4,6-二芳基-3-吡啶碳腈)-2-基] 氨基酸酯的研究展示了它们的荧光性质和某些化合物的抗菌活性,说明了该化合物在创建荧光标记和抗菌剂中的效用 (Girgis 等,2004)。

药学和生物活性

除草剂和杀菌剂特性

对 N-环丙烷甲酰-N'-吡啶-2-基硫脲衍生物的一项研究突出了其优异的除草剂和杀菌剂活性,表明在农业化学中的应用 (Tian 等,2009)。

抗菌活性

2-氨基-4-(2-氯-5-(4-取代苯基)吡啶-3-基)-1-(4-取代苯基)-7,7-二取代-5-氧代-1,4,5,6,7,8-六氢喹啉-3-碳腈衍生物的合成展示了对所测试微生物的显着作用,表明在抗菌药物开发中的潜力 (Goswami 等,2022)。

安全和危害

属性

IUPAC Name |

1-(5-chloropyridin-2-yl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-1-2-8(12-5-7)9(6-11)3-4-9/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHYHPLFWJCKAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=NC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Chloropyridin-2-yl)cyclopropanecarbonitrile | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethoxyphenyl)-2-((3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2633483.png)

![(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2633486.png)

![(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2633488.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-phenyl-4-(phenylsulfonyl)oxazol-5-amine](/img/structure/B2633490.png)

![(4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2633504.png)

![7-(4-bromophenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2633506.png)